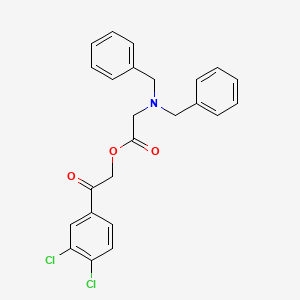
2-(3,4-dichlorophenyl)-2-oxoethyl N,N-dibenzylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-2-oxoethyl N,N-dibenzylglycinate, also known as DBOG, is a compound that has been studied extensively for its potential applications in scientific research. DBOG is a derivative of glycine, an amino acid that is found in many proteins and has important roles in the body.
作用机制
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl N,N-dibenzylglycinate is not fully understood, but it is thought to involve the modulation of glutamate receptors in the brain. Glutamate is a neurotransmitter that is involved in many important functions such as learning and memory. This compound has been shown to enhance the activity of glutamate receptors, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 2-(3,4-dichlorophenyl)-2-oxoethyl N,N-dibenzylglycinate in lab experiments is that it is relatively easy to synthesize and has a high purity. In addition, this compound has been shown to be stable under a wide range of conditions, which makes it a useful tool for studying the effects of various treatments on the brain. However, one limitation of using this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are many potential future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl N,N-dibenzylglycinate. One area of interest is the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new treatments for neurological disorders.
合成方法
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl N,N-dibenzylglycinate involves the reaction of 2-(3,4-dichlorophenyl)-2-oxoacetic acid with dibenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
科学研究应用
2-(3,4-dichlorophenyl)-2-oxoethyl N,N-dibenzylglycinate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to enhance cognitive function in animal models. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-(dibenzylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO3/c25-21-12-11-20(13-22(21)26)23(28)17-30-24(29)16-27(14-18-7-3-1-4-8-18)15-19-9-5-2-6-10-19/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGWETMWCBVLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole](/img/structure/B4953498.png)
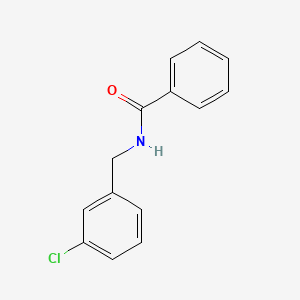
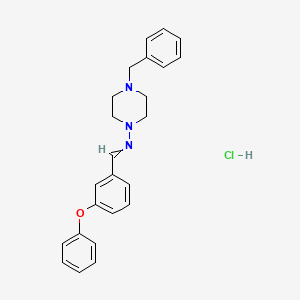
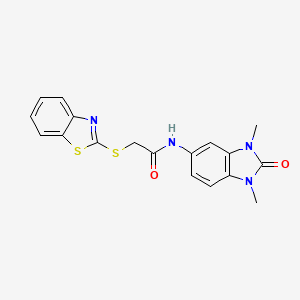
![N-ethyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4953525.png)
![3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4953534.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B4953542.png)

![1-(allyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B4953560.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4953574.png)
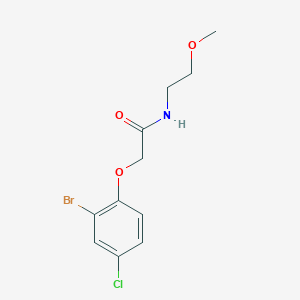
![1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4953592.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-chlorophenyl)ethyl]propanamide](/img/structure/B4953597.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4953601.png)
